molecular formula C20H17N5OS B2866795 (E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 2035019-26-0

(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Cat. No.: B2866795
CAS No.: 2035019-26-0
M. Wt: 375.45
InChI Key: UACQMTDWNLOPPR-WYMLVPIESA-N
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Description

This compound is a structurally complex acrylamide derivative featuring a triazolopyridazine core substituted with a thiophen-2-yl group at position 6 and an (E)-configured acrylamide side chain. The acrylamide moiety is further modified with a methyl and phenyl group at the α and β positions, respectively.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14(12-15-6-3-2-4-7-15)20(26)21-13-19-23-22-18-10-9-16(24-25(18)19)17-8-5-11-27-17/h2-12H,13H2,1H3,(H,21,26)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACQMTDWNLOPPR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. For example, the reaction of hydrazine derivatives with pyridazine carboxylic acids under acidic conditions can yield the triazolopyridazine core.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the triazolopyridazine-thiophene intermediate with an appropriate acrylamide precursor under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, (E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its triazolopyridazine core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles : The target compound’s triazolopyridazine core distinguishes it from oxazolone (compound 5112) or pyrimidine-pyridine hybrids (compound in ). This core may confer distinct electronic properties and binding affinities .

Substituent Impact: The thiophen-2-yl group in the target compound is shared with compound 5112 , but its placement on a triazolopyridazine scaffold may enhance rigidity and metabolic stability compared to oxazolone derivatives. The (E)-acrylamide side chain is a common pharmacophore in kinase inhibitors (e.g., covalent BTK inhibitors), but the methyl and phenyl substituents here may sterically hinder or modulate target engagement .

Biological Activity

(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide, identified by its CAS number 2035019-26-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N5OSC_{20}H_{17}N_{5}OS with a molecular weight of 375.4 g/mol. The structure includes a thiophene ring and a triazolo-pyridazine moiety, which are known for their pharmacological properties.

PropertyValue
CAS Number2035019-26-0
Molecular FormulaC20H17N5OS
Molecular Weight375.4 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the triazole and thiophene moieties. For example, derivatives of triazolo[4,3-b]pyridazine have shown significant activity against various bacterial strains. In a comparative study, compounds similar to this compound exhibited potent antibacterial effects when tested against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of related compounds have been extensively documented. For instance, a study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound showed promising results against colon carcinoma cells with IC50 values in the micromolar range . The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or triazole components can significantly influence potency and selectivity. For example:

  • Substituting different aryl groups on the triazole ring has been shown to enhance antimicrobial activity while reducing cardiotoxicity associated with hERG channel inhibition .

Case Studies

  • Antimicrobial Efficacy : A study involving several derivatives of triazolopyridazine demonstrated that specific modifications led to enhanced activity against Cryptosporidium parvum, with EC50 values as low as 0.17 μM for optimized compounds . This suggests that similar modifications could be beneficial for this compound.
  • Cytotoxicity Profiles : Research indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from thiophene-substituted triazoles showed IC50 values ranging from 27.3 μM to 43.4 μM against breast cancer cell lines . Such findings underscore the potential therapeutic applications of this compound class.

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